![molecular formula C15H23ClN2O B1424776 N-Benzyl-N-ethyl-2-piperidinecarboxamide hydrochloride CAS No. 1246172-72-4](/img/structure/B1424776.png)
N-Benzyl-N-ethyl-2-piperidinecarboxamide hydrochloride
Overview
Description
N-Benzyl-N-ethyl-2-piperidinecarboxamide hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It is known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound has the molecular formula C15H23ClN2O and is commonly used in research due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-ethyl-2-piperidinecarboxamide hydrochloride typically involves the reaction of N-ethyl-2-piperidinecarboxamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-ethyl-2-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the substituents used in the reaction.
Scientific Research Applications
Research indicates that N-Benzyl-N-ethyl-2-piperidinecarboxamide hydrochloride exhibits several notable biological activities:
- Antiepileptic Effects : Preliminary studies suggest that the compound may enhance gamma-aminobutyric acid (GABA) receptor activity, which is crucial for its sedative effects and potential in treating seizure disorders .
- Sedative Properties : Its interaction with GABAergic pathways positions it as a candidate for anxiety-related conditions, providing a mechanism for inducing sedation .
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which may contribute to its neuroprotective properties.
Antiepileptic Evaluation
A controlled study involving animal models evaluated the antiepileptic properties of this compound. Results indicated a significant reduction in seizure frequency when compared to control groups. This efficacy was attributed to the compound's ability to enhance GABAergic activity, suggesting its therapeutic potential for epilepsy treatment.
Comparative Studies
Comparative studies with similar compounds such as N-benzyl-2-piperidinecarboxamide have highlighted the unique structural features of this compound. These features confer distinct chemical and biological properties that may enhance its effectiveness in therapeutic applications .
Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its ability to introduce specific structural features into target molecules makes it invaluable in drug development processes .
Potential Therapeutic Applications
The compound's diverse biological activities suggest potential applications in:
- Anxiolytic Treatments : Leveraging its sedative effects for anxiety disorders.
- Antiepileptic Drugs : Developing new treatments for seizure disorders based on enhanced GABAergic transmission.
- Neuroprotective Agents : Exploring its role in protecting neuronal health against oxidative stress.
Mechanism of Action
The mechanism of action of N-Benzyl-N-ethyl-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Benzylpiperidine: Similar structure but lacks the ethyl group.
N-Ethylpiperidine: Similar structure but lacks the benzyl group.
2-Piperidinecarboxamide: Lacks both the benzyl and ethyl groups.
Uniqueness
N-Benzyl-N-ethyl-2-piperidinecarboxamide hydrochloride is unique due to the presence of both benzyl and ethyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its versatility and effectiveness in various applications compared to its simpler analogs .
Biological Activity
N-Benzyl-N-ethyl-2-piperidinecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₃ClN₂O
- Molecular Weight : 282.82 g/mol
- CAS Number : 1246172-72-4
The compound features a piperidine ring substituted with benzyl and ethyl groups, which influence its interaction with biological targets.
This compound interacts with various molecular targets, primarily through:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, thereby preventing substrate binding and catalysis. This is particularly relevant in studies involving metabolic enzymes and signaling pathways.
- Receptor Modulation : It acts on specific receptors, potentially functioning as an agonist or antagonist. This modulation can influence various cellular signaling pathways, contributing to its biological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antinociceptive Effects
Studies have shown that the compound has potential antinociceptive properties, which may be linked to its interaction with opioid receptors. Its ability to modulate pain pathways suggests possible applications in pain management therapies.
2. Anticancer Activity
The compound has demonstrated antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells. IC50 values for these activities ranged from 19.9 to 75.3 µM, indicating its potential as a lead compound for cancer therapeutics .
3. Neuroprotective Properties
Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, enhancing its potential use in neurodegenerative disease treatments. Its interaction with GABA receptors may contribute to both neuroprotection and sedative effects .
4. Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties, showing promise in reducing inflammation through modulation of inflammatory pathways. This activity is crucial for developing treatments for inflammatory diseases .
Research Findings and Case Studies
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Properties
IUPAC Name |
N-benzyl-N-ethylpiperidine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-2-17(12-13-8-4-3-5-9-13)15(18)14-10-6-7-11-16-14;/h3-5,8-9,14,16H,2,6-7,10-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOOQYLZQHDYGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246172-72-4 | |
Record name | 2-Piperidinecarboxamide, N-ethyl-N-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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